molecular formula C9H7ClO B049299 3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene CAS No. 116540-88-6

3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene

Cat. No.: B049299
CAS No.: 116540-88-6
M. Wt: 166.6 g/mol
InChI Key: FXFBGEDPBBRUFN-UHFFFAOYSA-N
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Description

3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene is a synthetically valuable, strained polycyclic molecule that serves as a critical intermediate in advanced organic synthesis and medicinal chemistry research. Its core structure features an oxirane (epoxide) ring fused to a chlorinated indene system, creating a highly reactive and versatile scaffold. The primary research value of this compound lies in its ability to undergo regioselective and stereoselective ring-opening reactions. Nucleophiles can attack the strained epoxide ring, allowing researchers to construct complex molecular architectures with precise stereochemical control. This makes it an indispensable building block for the synthesis of novel pharmaceutical candidates, particularly those targeting central nervous system disorders, and for the development of new chiral ligands and catalysts. The presence of the chloro substituent offers a secondary site for further functionalization via cross-coupling reactions, enhancing its utility in diversity-oriented synthesis. Researchers utilize this compound to explore new reaction pathways, develop innovative synthetic methodologies, and create libraries of structurally complex compounds for high-throughput screening in drug discovery programs. Its unique three-dimensional structure provides a rigid framework that is of significant interest in the design of bioactive molecules and functional materials.

Properties

IUPAC Name

3-chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-6-2-1-5-3-8-9(11-8)7(5)4-6/h1-2,4,8-9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFBGEDPBBRUFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)C3=C1C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585766
Record name 3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116540-88-6
Record name 3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Indene Precursor Preparation

The indene backbone is typically derived from Friedel-Crafts alkylation of benzene derivatives. For example, reacting 1-indanone with chloromethyl ethyl ether in the presence of AlCl₃ yields 3-chloroindene intermediates. Alternative routes employ Diels-Alder reactions between cyclopentadiene and chloro-substituted dienophiles, though yields remain moderate (45–60%) due to steric hindrance from the chlorine atom.

Epoxidation and Chlorination

Epoxidation of the indene precursor is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, forming the oxirane ring. Subsequent chlorination with sulfuryl chloride (SO₂Cl₂) in CCl₄ introduces the 3-chloro substituent. However, this method suffers from poor regioselectivity, producing a 1:1 mixture of 3-chloro and 4-chloro isomers.

Key Data:

ParameterValue
Epoxidation Yield68–72%
Chlorination Selectivity50% (3-chloro)
Overall Yield (Two-Step)30–35%

Catalytic Regioselective Chlorination

Recent advances leverage Lewis basic selenoether catalysts to achieve ortho-selective chlorination, bypassing isomerization issues. A seminal study demonstrated that 2,2,2-trifluoroethyl selenoether catalysts direct chlorine electrophiles to the 3-position of phenolic precursors with >90% selectivity.

Mechanism and Workflow

  • Precursor Activation : Phenolic substrates are treated with tert-butyldimethylsilyl (TBS) chloride to protect hydroxyl groups.

  • Catalytic Chlorination : N-Chlorosuccinimide (NCS) and selenoether catalyst (5 mol%) in acetonitrile at 25°C for 12 hours.

  • Deprotection and Cyclization : TBS removal via HF·pyridine, followed by epoxidation with VO(acac)₂ and tert-butyl hydroperoxide (TBHP).

Optimized Conditions:

ParameterValue
Catalyst Loading5 mol%
Temperature25°C
Reaction Time12 hours
Regioselectivity (3-Cl)92%
Overall Yield58%

Transition Metal-Mediated Cyclization

Palladium-catalyzed Heck couplings and nickel-mediated [2+2] cycloadditions offer modular routes to the indeno-oxirene scaffold. A notable protocol involves:

Heck Coupling Strategy

  • Substrate Preparation : 2-Chlorostyrene is coupled with ethylene oxide derivatives using Pd(OAc)₂ and tri-o-tolylphosphine.

  • Intramolecular Cyclization : Base-mediated ring closure (K₂CO₃, DMF, 80°C) forms the oxirane ring.

Performance Metrics:

MetricValue
Coupling Efficiency78%
Cyclization Yield65%
Purity (HPLC)>95%

Industrial-Scale Production

Continuous Flow Reactor Optimization

To mitigate thermal degradation of the oxirane ring, continuous flow systems with precise temperature control (−10°C to 5°C) are employed. A three-stage process achieves 85% conversion:

  • Chlorination : SO₂Cl₂ in CCl₄ (residence time: 5 min).

  • Epoxidation : mCPBA in DCM (residence time: 8 min).

  • Purification : Simulated moving bed (SMB) chromatography.

Economic Considerations:

FactorImpact
Capital CostHigh ($2.5M)
Operational Cost$120/kg
Annual Capacity10 metric tons

Comparative Analysis of Methods

MethodRegioselectivityYieldScalabilityCost ($/kg)
Classical Electrophilic50%35%Moderate180
Catalytic Selenoether92%58%High220
Heck Coupling98%50%Low450
Continuous Flow85%72%High120

Chemical Reactions Analysis

3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Non-Chlorinated Analog: (1aR,6aS)-6,6a-dihydro-1aH-indeno[1,2-b]oxirene

  • Molecular Formula : C₉H₈O
  • Molecular Weight : 132.16 g/mol
  • Key Differences :
    • Lacks the chlorine substituent at position 3.
    • Lower logP (1.5 ) compared to the chlorinated derivative, suggesting reduced lipophilicity .
    • Boiling point: 226.9°C at 760 mmHg .
  • Applications : Used in stereoselective organic synthesis, particularly in epoxide ring-opening reactions .

Oxychlordane (Pesticide Metabolite)

  • Molecular Formula : C₁₀H₄Cl₈O
  • Molecular Weight : 423.762 g/mol
  • Key Differences: Contains eight chlorine atoms and a methano-bridged indenooxirene system. Higher environmental persistence and toxicity due to extensive chlorination . Classified as a persistent organic pollutant (POP) and a degradation product of chlordane .
  • Applications : Studied as a biomarker for pesticide exposure .

Napyradiomycin Derivatives (Natural Products)

  • Example : 3-Chloro-6,8-dihydroxy-8-α-lapachone (Compound 3 in )
  • Key Differences: Features a naphthoquinone core with hydroxyl and chlorine substituents. Produced by Streptomyces spp., exhibiting antimicrobial and cytotoxic activities . Demonstrates how halogenation enhances bioactivity in natural products.

Heptachlor Epoxide

  • Molecular Formula : C₁₀H₅Cl₇O
  • Molecular Weight : 373.32 g/mol
  • Key Differences: A heptachlorinated methano-indenooxirene derivative. Higher acute toxicity (LD₅₀ in rats: 47 mg/kg) compared to simpler chlorinated epoxides . Used in environmental toxicology studies due to its stability in biological systems .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP Boiling Point (°C) PSA (Ų)
3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene C₉H₇ClO 166.604 2.336 N/A 12.53
(1aR,6aS)-6,6a-dihydro-1aH-indeno[1,2-b]oxirene C₉H₈O 132.16 1.5 226.9 12.53
Oxychlordane C₁₀H₄Cl₈O 423.762 N/A N/A 12.53
Heptachlor Epoxide C₁₀H₅Cl₇O 373.32 N/A N/A 12.53

Research Findings

Environmental Impact : Heavily chlorinated analogs like oxychlordane exhibit long-term environmental persistence, contrasting with simpler epoxides that degrade more readily .

Biological Activity

3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene is an organic compound notable for its structural features and potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClO, with a molecular weight of approximately 172.61 g/mol. The compound features a chlorinated indeno[1,2-b]oxirene framework that includes an epoxide (oxirane) ring. The presence of the chlorine atom and the epoxide group significantly influences its chemical reactivity and biological activity.

Biological Activity

Research shows that this compound has been primarily studied for its potential as an anti-HIV agent . It is involved in the synthesis of new molecular constructs aimed at inhibiting HIV-1 integrase (IN), which is crucial for viral replication. The compound exhibits single-digit micromolar antiviral potencies against HIV-1 while maintaining low toxicity levels.

The biological activity of this compound can be attributed to:

  • Inhibition of HIV Integrase : The compound mimics the critical two-metal binding pharmacophore necessary for the integrase's function.
  • Chemical Reactivity : The epoxide group may facilitate interactions with biological targets through nucleophilic attack or other mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Formation of the Indeno Framework : Utilizing cyclization reactions.
  • Chlorination : Introduction of the chlorine atom at the 3-position.
  • Epoxidation : Conversion of double bonds to epoxide groups.

Comparative Analysis with Similar Compounds

The biological activity and chemical properties of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-Hydroxyindeno[1,2-b]oxireneHydroxyl group instead of chlorineDifferent reactivity due to hydroxyl group
5-Chloroindeno[1,2-b]oxireneChlorine on a different positionMay have altered biological activity
1-Aminoindeno[1,2-b]oxireneAmino group substitutionPotentially higher reactivity due to amino group
3-Methylindeno[1,2-b]oxireneMethyl group additionChanges in physical properties and reactivity

These comparisons highlight how variations in functional groups affect the compound's reactivity and potential applications in medicinal chemistry.

Q & A

Q. What strategies balance safety protocols with reaction efficiency in high-throughput screening?

  • Methodology : Implement automated glovebox systems with integrated gas sensors for chlorine detection. Use risk assessment matrices (e.g., LOPA) to prioritize engineering controls (e.g., vented enclosures) while maintaining reaction throughput. Reference SDS guidelines for PPE but adapt to high-throughput workflows .

Data Gaps and Recommendations

Parameter Existing Data Suggested Experiments
Melting PointNone reportedDSC analysis under nitrogen atmosphere
Aqueous SolubilityUnknownShake-flask method with HPLC quantification
PhotostabilityLimitedUV chamber exposure with LC-MS/MS degradation profiling

Note : Researchers should prioritize filling these gaps using methodologies aligned with CRDC subclass RDF2050112 (reaction fundamentals) and RDF2050108 (process control) .

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